
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid
Overview
Description
“(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 309977-93-3 . It has a molecular weight of 199.97 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4,11-12H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4,6-dimethoxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
“(2-Fluoro-4,6-dimethoxyphenyl)boronic acid” is a solid compound . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Suzuki-Miyaura Coupling Reaction
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid: serves as a valuable reagent in the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction allows the construction of carbon-carbon bonds, making it indispensable in organic synthesis. By coupling this boronic acid with other organic substrates, researchers can create complex molecules with tailored properties .
N-Heterocyclic Carbene Ligand Precursors
The synthesis of 2 H -imidazo [1,5- a ]pyridin-4-ium bromides involves using (2-Fluoro-4,6-dimethoxyphenyl)boronic acid. These intermediates serve as precursors for preparing N-heterocyclic carbene (NHC) ligands. NHCs play a crucial role in catalysis and coordination chemistry, making this application significant in the field of organometallic chemistry .
Asymmetric Synthesis
Organoboron compounds, including boronic acids, find utility in asymmetric synthesis. Researchers have expanded routes to obtain enantioenriched organoboron compounds. These compounds can then be transformed into diverse functional groups, providing access to a wide array of chiral molecules with high enantioselectivity .
Medicinal Chemistry and Drug Discovery
Boronic acids have gained attention in drug discovery due to their ability to interact with biological targets. Researchers explore the modification of the (2-Fluoro-4,6-dimethoxyphenyl)boronic acid scaffold to design potential drug candidates. These compounds may exhibit antitumor, antiviral, or anti-inflammatory properties .
Materials Science
Boron-containing compounds contribute to materials science. Researchers investigate the incorporation of boronic acids into polymers, dendrimers, and supramolecular assemblies. These materials may exhibit unique properties, such as self-healing behavior or stimuli-responsive features .
Catalysis and Cross-Coupling Reactions
Beyond Suzuki-Miyaura coupling, boronic acids participate in various other cross-coupling reactions. Researchers explore their catalytic properties in transformations like Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling. These reactions enable the synthesis of diverse organic compounds .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM coupling reaction, which results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The action of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid is influenced by environmental factors such as the reaction conditions and the presence of other reagents . The success of the SM coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Safety and Hazards
properties
IUPAC Name |
(2-fluoro-4,6-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIYLGRLZLYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



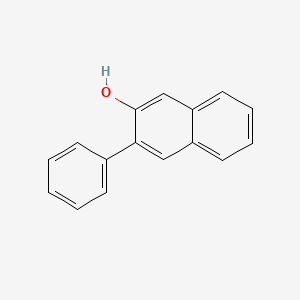

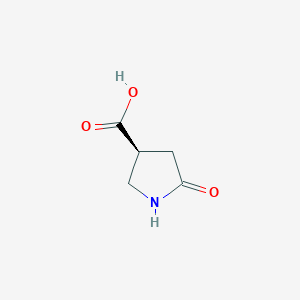

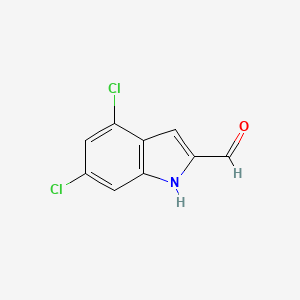


![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)

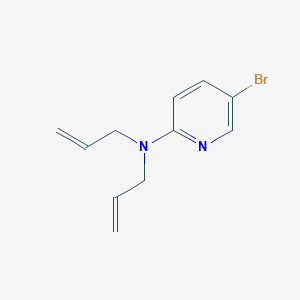

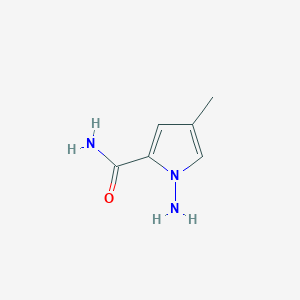
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)